molecular formula C16H21N3OS2 B6582109 4-propyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 1208796-18-2

4-propyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6582109
CAS No.: 1208796-18-2
M. Wt: 335.5 g/mol
InChI Key: VGQLAVPCXPEEQA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural elements, including a thiadiazole ring, a thiophene ring, and a carboxamide group . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an important structural component in many pharmaceuticals and organic materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiadiazole and thiophene rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic substitution, metal-catalyzed cross-coupling, and others . The specific reactions that this compound could undergo would depend on the conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene itself is a colorless liquid with a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents but insoluble in water .

Mechanism of Action

Target of Action:

The primary target of this compound is the adenosine A2A receptor . Adenosine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in modulating various physiological processes. The A2A subtype is predominantly expressed in the brain, immune cells, and cardiovascular tissues .

Mode of Action:

Upon binding to the A2A receptor, 4-propyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1,2,3-thiadiazole-5-carboxamide acts as an agonist. This means it enhances the receptor’s activity. Activation of A2A receptors leads to several downstream effects:

Biochemical Pathways:

The affected pathways include:

Result of Action:

The molecular and cellular effects include:

Future Directions

The future research directions for this compound could involve further studying its properties and potential applications, particularly in the field of medicinal chemistry given the therapeutic importance of thiophene derivatives . It could also involve developing more efficient methods for its synthesis.

Properties

IUPAC Name

4-propyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS2/c1-2-6-12-14(22-19-18-12)15(20)17-11-16(8-3-4-9-16)13-7-5-10-21-13/h5,7,10H,2-4,6,8-9,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQLAVPCXPEEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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